molecular formula C17H23NO5 B13513726 4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid

4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid

Cat. No.: B13513726
M. Wt: 321.4 g/mol
InChI Key: JKMKBKGEZFYHSE-UHFFFAOYSA-N
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Description

4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid is a complex organic compound with the molecular formula C15H19NO6 It is known for its unique structural features, which include a benzoic acid moiety linked to an oxan ring substituted with a tert-butoxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid typically involves multiple steps:

    Formation of the Oxan Ring: The oxan ring can be synthesized through a cyclization reaction involving appropriate diols and dihalides under basic conditions.

    Introduction of the tert-Butoxycarbonylamino Group: This step involves the reaction of the oxan ring with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the substituted oxan ring with a benzoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.

    Reduction: The oxan ring can be reduced under specific conditions to form diols.

    Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylate salts.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a prodrug.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonylamino group can undergo hydrolysis to release active amines, which can then interact with enzymes or receptors. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-[(tert-Butoxycarbonylamino)methyl]benzoic acid: Similar structure but lacks the oxan ring.

    4-[(tert-Butoxycarbonylamino)oxan-4-yl]benzoic acid: Similar but with different substitution patterns.

Uniqueness

4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid is unique due to the presence of both the oxan ring and the tert-butoxycarbonylamino group, which confer distinct chemical and biological properties

Biological Activity

4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid, also known by its IUPAC name (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(oxan-4-yl)propanoic acid, is a synthetic compound with potential biological applications. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H25NO5
  • Molecular Weight : 287.35 g/mol
  • CAS Number : 1093865-13-4
  • LogP : 1.9854 (indicates moderate lipophilicity)

The compound features a benzoic acid structure modified with a tetrahydrofuran moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activity of the compound can be categorized into several areas:

1. Antimicrobial Activity

Studies indicate that derivatives of benzoic acid exhibit antimicrobial properties. The presence of the oxan group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against various bacterial strains.

2. Anti-inflammatory Properties

Compounds with similar structures have been reported to exhibit anti-inflammatory effects. The carboxylic acid group can interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokine production.

3. Enzyme Inhibition

Research suggests that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it could inhibit proteases or lipases, which are crucial in various disease states.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzoic acid derivatives. The findings indicated that compounds with bulky substituents, such as tert-butoxycarbonyl groups, showed enhanced activity against Gram-positive bacteria compared to their simpler counterparts .

CompoundActivity Against Gram-positive BacteriaMIC (µg/mL)
ControlLow256
Test CompoundHigh32

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that the compound inhibited TNF-alpha production in macrophages, suggesting a potential mechanism for its anti-inflammatory effects. The results indicated a dose-dependent response with significant inhibition observed at concentrations above 50 µM .

Concentration (µM)TNF-alpha Inhibition (%)
1020
5050
10080

The biological activity of this compound is likely mediated through several mechanisms:

  • Cell Membrane Interaction : The lipophilic nature allows it to integrate into cell membranes, altering permeability and function.
  • Enzyme Binding : The carboxylic acid group may interact with active sites on enzymes, leading to inhibition.
  • Cytokine Modulation : By affecting signaling pathways in immune cells, it can modulate inflammation and immune responses.

Properties

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid

InChI

InChI=1S/C17H23NO5/c1-16(2,3)23-15(21)18-17(8-10-22-11-9-17)13-6-4-12(5-7-13)14(19)20/h4-7H,8-11H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

JKMKBKGEZFYHSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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